molecular formula C18H12BrN3OS B12030778 (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-81-4

(5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12030778
CAS No.: 606956-81-4
M. Wt: 398.3 g/mol
InChI Key: MYUQNNXTJGRCPO-XNTDXEJSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

SALOR-INT L427616-1EA is typically synthesized through the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L427616-1EA .

Industrial Production Methods

In industrial settings, the production of SALOR-INT L427616-1EA follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L427616-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of SALOR-INT L427616-1EA, such as oxides, amines, and halogenated compounds .

Mechanism of Action

The mechanism of action of SALOR-INT L427616-1EA involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to SALOR-INT L427616-1EA include:

Uniqueness

SALOR-INT L427616-1EA stands out due to its unique combination of properties, such as its reactivity, stability, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Biological Activity

The compound (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family and has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and comparison with similar compounds.

  • Molecular Formula : C18H12BrN3OS
  • Molecular Weight : 398.3 g/mol
  • CAS Number : 606956-81-4
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory pathways. This inhibition can lead to a reduction in inflammatory responses, making it a candidate for anti-inflammatory applications.
  • Reactive Oxygen Species Generation : The compound can generate reactive oxygen species (ROS), which may induce apoptosis in cancer cells. This property positions it as a potential anticancer agent .
  • Antimicrobial Activity : Similar compounds in the thiazolo-triazole class have shown significant antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against various pathogens .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
Anti-inflammatoryInhibition of inflammatory enzymes
AnticancerInduction of apoptosis in cancer cells
AntimicrobialPotential against bacteria and fungi

Case Studies and Research Findings

Research on related thiazolo[3,2-b][1,2,4]triazoles has provided insights into their biological activities:

  • Study on Antibacterial Properties : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
  • Cancer Research Applications : Another research highlighted that compounds with similar structures induced cell cycle arrest and apoptosis in cancer cell lines. The presence of bromine in the structure was noted to enhance cytotoxic effects compared to non-halogenated analogs .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Substituent Biological Activity
(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)...ChlorineModerate anticancer activity
(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)...FluorineEnhanced stability; varied activity
(5E)-5-(3-methylbenzylidene)-2-(4-methylphenyl)...MethylAltered solubility; reduced reactivity

These comparisons indicate that halogen substitutions significantly influence the biological activity and stability of these compounds.

Properties

CAS No.

606956-81-4

Molecular Formula

C18H12BrN3OS

Molecular Weight

398.3 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12BrN3OS/c1-11-2-6-13(7-3-11)16-20-18-22(21-16)17(23)15(24-18)10-12-4-8-14(19)9-5-12/h2-10H,1H3/b15-10+

InChI Key

MYUQNNXTJGRCPO-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2

Origin of Product

United States

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